N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is added through an acylation reaction, often using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the 4-chlorophenethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding sulfides.
Substitution: Products will vary depending on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways in cells.
Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The sulfonyl group may play a role in binding affinity, while the piperidine ring could influence the compound’s overall conformation and activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-chlorophenethyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-chlorophenethyl)-2-(1-((4-iodophenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence electronic distribution and reactivity. This can result in different pharmacological profiles and binding affinities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O3S/c22-17-6-4-16(5-7-17)12-13-24-21(26)15-19-3-1-2-14-25(19)29(27,28)20-10-8-18(23)9-11-20/h4-11,19H,1-3,12-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJKJYOYBQAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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